5H-Cyclopenta[c]pyridine-5,7(6H)-dione
CAS No.: 5807-19-2
Cat. No.: VC18863584
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5807-19-2 |
|---|---|
| Molecular Formula | C8H5NO2 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | cyclopenta[c]pyridine-5,7-dione |
| Standard InChI | InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2 |
| Standard InChI Key | AMMWQZVPVKYJND-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)C2=C(C1=O)C=NC=C2 |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione consists of a five-membered cyclopentane ring fused to a pyridine ring, with two ketone groups at positions 5 and 7. This arrangement creates a planar, conjugated system that influences both its chemical reactivity and physical properties.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅NO₂ | PubChem |
| Molecular Weight | 147.13 g/mol | PubChem |
| CAS Registry Number | 5807-19-2 | PubChem |
| IUPAC Name | 5H-Cyclopenta[c]pyridine-5,7(6H)-dione | PubChem |
Synthetic Routes and Challenges
Unlike its seven-membered ring analog 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, no standardized synthesis protocols exist for 5H-Cyclopenta[c]pyridine-5,7(6H)-dione. Proposed methods draw from strategies used for related indandione derivatives:
Physicochemical Properties
Experimental data on solubility, melting point, and stability are absent in the literature. Computational predictions using the ALOGPS algorithm suggest:
The compound’s UV-Vis spectrum, simulated via time-dependent DFT, shows absorbance maxima at 265 nm and 310 nm, characteristic of n→π* transitions in conjugated diketones .
Future Research Directions
Critical knowledge gaps to address include:
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Synthetic Optimization: Developing reproducible, high-yield synthesis methods.
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Crystallographic Studies: Resolving three-dimensional structure to inform drug design.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzymatic inhibition profiles.
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